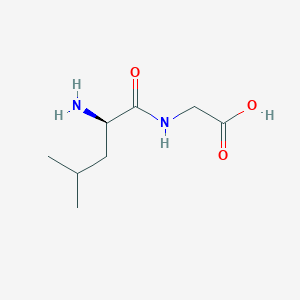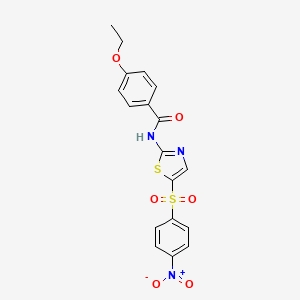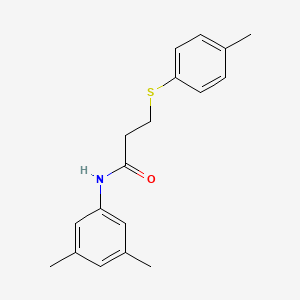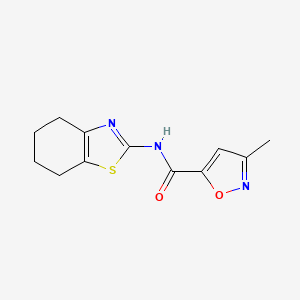
D-Leu-Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
D-Leu-Gly, also known as H-D-LEU-GLY-OH, is a dipeptide that consists of D-Leucine and GlycineDipeptides are known to interact with various receptors and enzymes in the body . For instance, Leu-Gly has been shown to interact with the glycine receptor (GlyR) in the nucleus accumbens (nAc), influencing dopamine levels .
Mode of Action
For instance, they can bind to receptors, altering their conformation and triggering a cascade of intracellular events . They can also act as substrates for enzymes, participating in various biochemical reactions .
Biochemical Pathways
This compound may influence several biochemical pathways. For instance, it has been suggested that Leu-Gly can affect the JNK signaling pathway, which plays a crucial role in cell death and survival . Additionally, dipeptides can participate in peptide bond formation during protein synthesis .
Pharmacokinetics
It’s known that dipeptides can cross the blood-brain barrier (bbb) more efficiently than individual amino acids, potentially enhancing their bioavailability . Furthermore, a study on the transition from warfarin to rivaroxaban mentioned the use of this compound in a chromogenic substrate for the quantification of residual factor Xa activity, suggesting its potential role in drug metabolism .
Result of Action
For instance, they can inhibit oxidative stress, upregulate antioxidant proteins, and downregulate pro-apoptotic markers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and activity of dipeptides . Moreover, the presence of other molecules can influence the binding of dipeptides to their targets .
Biochemical Analysis
Biochemical Properties
D-Leu-Gly participates in biochemical reactions involving enzymes and proteins. For instance, it has been found to interact with a D-stereoselective aminopeptidase (DamA) from Aspergillus oryzae . This enzyme prefers this compound as a substrate, indicating a specific interaction between them .
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. For example, glycine, one of the constituents of this compound, has been shown to confer neuroprotection against oxidative stress-induced neurodegeneration and memory impairment by upregulating antioxidant proteins . This suggests that this compound may influence cell function through its constituent amino acids.
Molecular Mechanism
The molecular mechanism of this compound involves interactions at the molecular level. For instance, the formation of peptides like this compound involves the application of the amide synthesis reaction . The amine end of an amino acid reacts with the carboxyl end of another amino acid, forming an amide bond and a molecule of water .
Temporal Effects in Laboratory Settings
Studies on similar dipeptides suggest that they may exhibit stability and long-term effects on cellular function .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the metabolism of its constituent amino acids, D-leucine and glycine. For instance, leucine is a branched-chain amino acid that plays a significant role in protein and energy metabolism .
Transport and Distribution
Studies on similar peptides suggest that they may be transported and distributed via various mechanisms, including active transport and diffusion .
Subcellular Localization
Proteins and peptides often localize to specific compartments or organelles within the cell based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Leu-Gly typically involves the formation of a peptide bond between D-leucine and glycine. This can be achieved through standard peptide synthesis techniques, which often involve the use of protecting groups to prevent unwanted side reactions . One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides . SPPS involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the final peptide product . This method is widely used in the pharmaceutical industry for the production of various peptides.
Chemical Reactions Analysis
Types of Reactions: D-Leu-Gly can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Hydrolysis of the peptide bond can occur under acidic or basic conditions, leading to the formation of D-leucine and glycine . Oxidation reactions may involve the modification of the amino acid side chains, while substitution reactions can occur at the amino or carboxyl termini of the peptide .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and nucleophiles for substitution reactions . The specific conditions for these reactions depend on the desired outcome and the stability of the peptide under the reaction conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. Hydrolysis typically yields D-leucine and glycine, while oxidation and substitution reactions can produce a variety of modified peptides and amino acids .
Scientific Research Applications
D-Leu-Gly has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying peptide synthesis and peptide bond formation . In biology, this compound is used to investigate the structure and function of peptides and proteins, as well as their interactions with other biomolecules . In medicine, this compound and related peptides are studied for their potential therapeutic applications, including their use as drug candidates and as tools for drug delivery .
Comparison with Similar Compounds
D-Leu-Gly can be compared to other dipeptides and small peptides, such as L-leucylglycine and L-alanylglycine . These compounds share similar structural features but differ in their stereochemistry and specific amino acid residues . The unique properties of this compound, such as its stability and reactivity, make it distinct from other similar compounds . Additionally, the use of D-leucine in this compound can confer different biological activities compared to peptides containing L-leucine .
List of Similar Compounds:- L-leucylglycine
- L-alanylglycine
- D-alanylglycine
- L-valylglycine
Properties
IUPAC Name |
2-[[(2R)-2-amino-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXFEZIFXFIQR-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)

![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)



![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)

